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molecular formula C12H11NO2 B101500 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone CAS No. 19212-42-1

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Cat. No. B101500
M. Wt: 201.22 g/mol
InChI Key: LWPHDEBMXBDBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169798B2

Procedure details

The above Compound 3 (17.7 g, 0.088 mol) and dimethylformamide dimethyl acetal (DMF.DMA) (160 g, 0.132 mol) were refluxed overnight. To the reaction mixture was added ethyl acetate and saturated aqueous NaCl. The organic phase was washed with saturated aqueous NaCl (twice) and dried (MgSO4). The organic solvent was removed under reduced pressure, and the crude product material was dissolved in 200 mL methanol. To the solution was added guanidine hydrochloride (10.5 g, 0.110 mol) in 100 mL methanol, followed by sodium methoxide (6.17 g, 0.114 mol) in 100 mL methanol. The reaction mixture was refluxed overnight and then was cooled to room temperature. The reaction solvent was concentrated to approximately 100 mL total volume, and the precipitated product was filtered. The filtration cake afforded the title compound (9.3 g). The overall yield for two steps was 46%.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
6.17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13](=O)[CH3:14].[CH3:16]OC(OC)N(C)C.[Na+].[Cl-].Cl.[NH2:27][C:28]([NH2:30])=[NH:29].C[O-].[Na+]>CO.C(OCC)(=O)C>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]1[CH:14]=[CH:16][N:27]=[C:28]([NH2:30])[N:29]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(C)=O
Name
Quantity
160 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
sodium methoxide
Quantity
6.17 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaCl (twice) and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude product material was dissolved in 200 mL methanol
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solvent was concentrated to approximately 100 mL total volume
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C1=NC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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